Cas no 2137936-55-9 (3-Piperidinecarboxylic acid, 4-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester, (3R,4S)-rel-)
3-Piperidinecarboxylic acid, 4-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester, (3R,4S)-rel- Chemical and Physical Properties
Names and Identifiers
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- 3-Piperidinecarboxylic acid, 4-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester, (3R,4S)-rel-
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- Inchi: 1S/C17H26N2O2/c1-17(2,3)21-16(20)14-12-18-10-9-15(14)19-11-13-7-5-4-6-8-13/h4-8,14-15,18-19H,9-12H2,1-3H3/t14-,15+/m1/s1
- InChI Key: VVBTZHVCSWNLNM-CABCVRRESA-N
- SMILES: N1CC[C@H](NCC2=CC=CC=C2)[C@H](C(OC(C)(C)C)=O)C1
3-Piperidinecarboxylic acid, 4-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester, (3R,4S)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-764354-0.05g |
rac-tert-butyl (3R,4S)-4-(benzylamino)piperidine-3-carboxylate |
2137936-55-9 | 95.0% | 0.05g |
$612.0 | 2025-02-24 | |
| Enamine | EN300-764354-0.1g |
rac-tert-butyl (3R,4S)-4-(benzylamino)piperidine-3-carboxylate |
2137936-55-9 | 95.0% | 0.1g |
$640.0 | 2025-02-24 | |
| Enamine | EN300-764354-0.25g |
rac-tert-butyl (3R,4S)-4-(benzylamino)piperidine-3-carboxylate |
2137936-55-9 | 95.0% | 0.25g |
$670.0 | 2025-02-24 | |
| Enamine | EN300-764354-0.5g |
rac-tert-butyl (3R,4S)-4-(benzylamino)piperidine-3-carboxylate |
2137936-55-9 | 95.0% | 0.5g |
$699.0 | 2025-02-24 | |
| Enamine | EN300-764354-1.0g |
rac-tert-butyl (3R,4S)-4-(benzylamino)piperidine-3-carboxylate |
2137936-55-9 | 95.0% | 1.0g |
$728.0 | 2025-02-24 | |
| Enamine | EN300-764354-2.5g |
rac-tert-butyl (3R,4S)-4-(benzylamino)piperidine-3-carboxylate |
2137936-55-9 | 95.0% | 2.5g |
$1428.0 | 2025-02-24 | |
| Enamine | EN300-764354-5.0g |
rac-tert-butyl (3R,4S)-4-(benzylamino)piperidine-3-carboxylate |
2137936-55-9 | 95.0% | 5.0g |
$2110.0 | 2025-02-24 | |
| Enamine | EN300-764354-10.0g |
rac-tert-butyl (3R,4S)-4-(benzylamino)piperidine-3-carboxylate |
2137936-55-9 | 95.0% | 10.0g |
$3131.0 | 2025-02-24 |
3-Piperidinecarboxylic acid, 4-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester, (3R,4S)-rel- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-Piperidinecarboxylic acid, 4-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester, (3R,4S)-rel-
Compound CAS No. 2137936-55-9: 3-Piperidinecarboxylic Acid, 4-[(Phenylmethyl)amino]-, 1,1-Dimethylethyl Ester, (3R,4S)-rel-
The compound with CAS No. 2137936-55-9, commonly referred to as 3-Piperidinecarboxylic acid, 4-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester, (3R,4S)-rel-, is a complex organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of piperidine derivatives and exhibits a unique combination of structural features that make it an interesting target for research.
The molecular structure of this compound is characterized by a piperidine ring system with a carboxylic acid group at position 3 and an amino group substituted with a phenylmethyl moiety at position 4. The esterification at the carboxylic acid group with a 1,1-dimethylethyl (isopropyl) group adds to its complexity and functional diversity. The stereochemistry of the molecule is specified as (3R,4S)-rel-, indicating a specific spatial arrangement of substituents that could influence its biological activity.
Recent studies have highlighted the importance of piperidine derivatives in the development of bioactive molecules. Piperidine rings are known for their ability to form hydrogen bonds and participate in various non-covalent interactions, which are crucial for molecular recognition in biological systems. The presence of an amino group in this compound further enhances its potential for interactions with biomolecules such as proteins and enzymes.
The phenylmethyl substituent on the amino group introduces aromaticity into the molecule, which can contribute to its stability and pharmacokinetic properties. Additionally, the ester group at position 3 plays a role in modulating the hydrophobicity and solubility of the compound, which are critical factors in drug design.
Research into compounds like CAS No. 2137936-55-9 has been driven by their potential applications in therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases. For instance, piperidine derivatives have been explored as inhibitors of kinases and other enzymes involved in disease pathways. The stereochemistry of this compound is particularly important as it can influence both the efficacy and toxicity profiles of potential drug candidates.
Recent advancements in synthetic chemistry have enabled more efficient routes to prepare such complex molecules. Techniques such as asymmetric catalysis and enantioselective synthesis have been instrumental in obtaining enantiomerically pure samples of this compound for biological testing.
In terms of pharmacological activity, studies have shown that CAS No. 2137936-55-9 exhibits promising inhibitory effects against certain protein targets associated with cancer cell proliferation and metastasis. Its ability to modulate these targets suggests potential utility in anticancer therapies.
Moreover, computational modeling studies have provided insights into the binding modes of this compound with its target proteins. These studies have revealed that the piperidine ring system serves as a key structural motif for interaction with specific residues on the protein surface.
The development of analogs based on CAS No. 2137936-55-9 is an active area of research aimed at optimizing its pharmacokinetic properties and therapeutic efficacy. Researchers are exploring modifications to the phenylmethyl group and other substituents to enhance bioavailability while maintaining or improving potency.
In conclusion, CAS No. 2137936-55-9 represents a significant advancement in the field of medicinal chemistry due to its unique structure and promising biological activity. Continued research into this compound will undoubtedly contribute to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
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